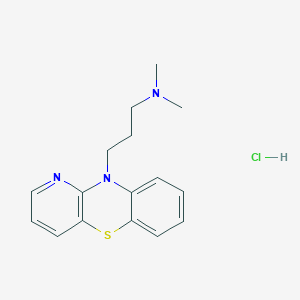

Chlorhydrate de prothipendyl

Vue d'ensemble

Description

Le chlorhydrate de prothipendyl, également connu sous le nom d'azapromazine ou de phrénotropine, est un composé appartenant au groupe des azaphénothiazines. Il est principalement utilisé comme anxiolytique, antiémétique et antihistaminique. Ce composé est commercialisé en Europe sous des noms de marque tels que Dominal, Timovan et Tolnate . Il est utilisé pour traiter l'anxiété et l'agitation dans les syndromes psychotiques .

Applications De Recherche Scientifique

Prothipendyl Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in spectrophotometric assays and other analytical techniques.

Biology: Prothipendyl Hydrochloride is studied for its effects on cellular processes and receptor interactions.

Mécanisme D'action

Target of Action

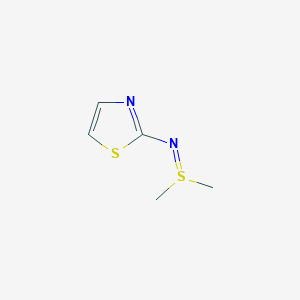

Prothipendyl hydrochloride primarily targets D1 and D2 dopamine receptors and to a lesser extent, serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

Prothipendyl hydrochloride acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activation by natural neurotransmitters . This blockade of dopamine and serotonin receptors can help to restore the balance of these neurotransmitters in the brain, which is often disrupted in psychiatric conditions .

Biochemical Pathways

It is known that the drug’s antagonistic action on dopamine and serotonin receptors can influence multiple downstream pathways involved in mood regulation and the stress response .

Result of Action

The molecular and cellular effects of prothipendyl hydrochloride’s action are primarily related to its ability to block dopamine and serotonin receptors. This can result in a reduction in symptoms of restlessness and agitation in patients with underlying psychiatric conditions .

Action Environment

The action, efficacy, and stability of prothipendyl hydrochloride can be influenced by various environmental factors. For instance, factors such as age, genetic makeup, and the presence of other medications can affect how an individual responds to the drug . Additionally, the drug’s stability could be affected by storage conditions such as temperature and humidity .

Analyse Biochimique

Biochemical Properties

Prothipendyl hydrochloride is a dopamine antagonist with high selectivity for D1 and D2 receptors . It also has a low affinity for serotonin receptors of the 5-HT2A type . The nature of these interactions involves binding to these receptors, thereby influencing the biochemical reactions within the body.

Cellular Effects

Prothipendyl hydrochloride is indicated in the treatment of restlessness and agitation in patients with underlying psychiatric conditions . It exerts its effects on various types of cells, particularly neurons, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prothipendyl hydrochloride involves its action as a dopamine antagonist . It binds to D1 and D2 dopamine receptors, inhibiting the action of dopamine, a neurotransmitter that plays a vital role in reward and movement. This binding interaction with biomolecules results in changes in gene expression and cellular responses .

Méthodes De Préparation

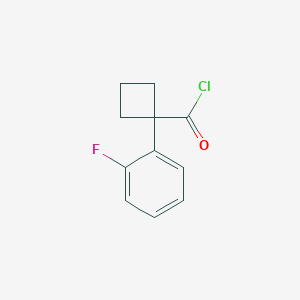

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de prothipendyl peut être synthétisé par réaction de la 1-azaphénothiazine avec le chlorure de 3-diméthylaminopropyle en présence d'une suspension d'hydrure de sodium . Les conditions réactionnelles impliquent généralement l'utilisation d'un solvant organique et une température contrôlée pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et d'équipements de pointe pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de prothipendyl subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants

Oxydation : Le this compound peut être oxydé à l'aide de carotate de potassium pour former du sulfoxyde de prothipendyl.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent se produire en milieu acide ou basique, selon le produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde de prothipendyl et d'autres dérivés qui conservent la structure de base de l'azaphénothiazine .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Biologie : Le this compound est étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Mécanisme d'action

Le this compound agit principalement comme un antagoniste des récepteurs de la dopamine. En bloquant les récepteurs de la dopamine, en particulier le sous-type D2, il réduit l'effet de la dopamine dans le cerveau . Ce mécanisme contribue à soulager les symptômes d'anxiété et d'agitation chez les patients atteints de maladies psychiatriques.

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorpromazine : Un autre dérivé de la phénothiazine possédant des propriétés antipsychotiques.

Thioridazine : Un dérivé de la phénothiazine utilisé comme antipsychotique.

Unicité

Le this compound est unique en raison de son motif de substitution spécifique dans le système cyclique tricyclique, qui lui confère des propriétés pharmacologiques distinctes. Contrairement aux autres phénothiazines, il ne possède pas d'effets antipsychotiques significatifs et est considéré comme un antagoniste des récepteurs de la dopamine plus faible .

Propriétés

IUPAC Name |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJSAKJMCVSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-69-5 (Parent) | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10153632 | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-65-6 | |

| Record name | Prothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

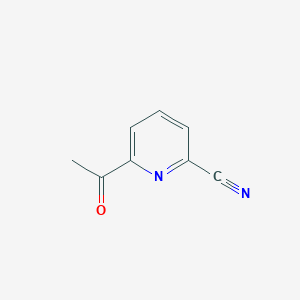

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B134646.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)